molecular formula C9H22NNaO7P2 B1662197 Ibandronate sodium CAS No. 138844-81-2

Ibandronate sodium

货号 B1662197
CAS 编号: 138844-81-2
分子量: 341.21 g/mol
InChI 键: LXLBEOAZMZAZND-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ibandronate Sodium is the sodium salt form of ibandronic acid, a synthetic nitrogen-containing bisphosphonate . It is used to prevent and treat osteoporosis in postmenopausal women . It increases bone mineral density, decreases bone remodeling, inhibits osteoclast-mediated bone resorption, and reduces metastases-related and corticosteroid-related bone pain .


Molecular Structure Analysis

Ibandronate Sodium crystallizes as a monohydrate salt in the triclinic system, space group P-1 . The molecular formula is C9H22NNaO7P2 . The InChI and SMILES strings provide a textual representation of the molecule structure .


Chemical Reactions Analysis

Ibandronate Sodium has been analyzed using high-performance liquid chromatography (HPLC) combined with corona charged aerosol detection (CAD) . The drug substance was subjected to stress conditions of hydrolysis, oxidation, photolytic, thermal, and humidity degradation .


Physical And Chemical Properties Analysis

Ibandronate Sodium is a white to off-white powder . It is freely soluble in water and practically insoluble in organic solvents . The molecular weight is 341.21 g/mol .

科学研究应用

1. Treatment of Osteoporosis

  • Application Summary: Ibandronate Sodium is a nitrogen-containing bisphosphonate drug used as an anti-resorptive medication for the treatment of osteoporosis . It increases bone mineral density, decreases resorption, and prevents fractures and post-menopausal osteoporosis .
  • Results or Outcomes: In vitro, Ibandronate Sodium has been observed to increase the proliferation of osteoblasts (cells that form new bone) and decrease the activity of osteoclasts (cells that break down bone) .

2. Structural and Thermal Characterization

  • Application Summary: The crystalline form of Ibandronate Sodium monohydrate undergoes reversible thermal dehydration and rehydration, according to its hygroscopic nature and the arrangement of the water molecules in the crystal lattice .
  • Methods of Application: Dehydration and rehydration were observed and confirmed by variable temperature X-ray diffraction on the basis of the DSC pattern and TG analysis .
  • Results or Outcomes: By heating the sample from 40 to 200 °C, a loss of 5% weight corresponding to a water molecule loss was observed . The water loss causes a phase transition to a more dense phase that can be rehydrated if it is left in a humid environment .

3. Prevention of Osteoporosis

  • Application Summary: Ibandronate Sodium is used to prevent osteoporosis in postmenopausal women . It works by inhibiting osteoclasts which are responsible for breaking down and reabsorbing bone (a process known as bone resorption). In postmenopausal women, Ibandronate Sodium reduces high rates of bone turnover leading to increases in bone mass .
  • Methods of Application: The drug is typically administered orally or intravenously. The specific dosage and frequency depend on various factors, including the patient’s health condition .
  • Results or Outcomes: Clinical studies have shown that Ibandronate Sodium can effectively prevent osteoporosis in postmenopausal women .

4. Treatment of Bone Loss in Dogs

  • Application Summary: Ibandronate Sodium was first described in the literature in 1993 as a treatment for bone loss in dogs .
  • Methods of Application: The specific dosage and frequency depend on various factors, including the dog’s health condition .
  • Results or Outcomes: While specific results are not provided in the reference, the use of Ibandronate Sodium in dogs suggests it may have a positive effect on bone density .

5. Prevention of Bone Loss in Corticosteroid Users

  • Application Summary: Ibandronate Sodium is used to prevent bone loss in individuals who are taking corticosteroid medications such as prednisone for long periods . These medications can lead to osteoporosis and increase the risk of fractures .
  • Methods of Application: The drug is typically administered orally or intravenously. The specific dosage and frequency depend on various factors, including the patient’s health condition .
  • Results or Outcomes: Clinical studies have shown that Ibandronate Sodium can effectively prevent bone loss in individuals taking corticosteroids .

6. Treatment of Paget’s Disease

  • Application Summary: Although not a first-line treatment, Ibandronate Sodium may be used in the treatment of Paget’s disease, a condition that disrupts the normal cycle of bone renewal, leading to bones becoming enlarged and weakened .
  • Methods of Application: The drug is typically administered orally or intravenously. The specific dosage and frequency depend on various factors, including the patient’s health condition .
  • Results or Outcomes: While specific results are not provided in the reference, the use of Ibandronate Sodium in the treatment of Paget’s disease suggests it may have a positive effect on bone density .

安全和危害

Ibandronate Sodium should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

未来方向

Ibandronate Sodium continues to be used in the treatment and prevention of osteoporosis in postmenopausal women . Future research may focus on further understanding its mechanism of action, improving its synthesis process, and exploring other potential therapeutic applications .

属性

IUPAC Name

sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLBEOAZMZAZND-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22NNaO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046618
Record name Ibandronate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bondronat

CAS RN

138844-81-2, 138926-19-9
Record name Ibandronate sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138844812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibandronate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-methyl-N-pentyl) amino-1-hydroxypropane-1,1-diphosphonic acid monosodium salt monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ibandronate sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBANDRONATE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23Y0B94E49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Amorphous ibandronic acid (5 g) was added to a solution of solid sodium hydroxide (0.6 g) dissolved in 93% ethanol (100 ml) at 55° C. The obtained slurry was stirred at 55° C. for 3 hours. Then the slurry was cooled to room temperature. The precipitate was isolated by vacuum filtration, washed with 93% ethanol (3×25 ml), and dried in a vacuum oven at 50° C. for 24 hours to give 4.5 g of ibandronate sodium crystal form QQ.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of sodium hydroxide (0.63 g) in a mixture of water:acetonitrile (60:40 v/v, 19 ml) was added dropwise to a solution of amorphous ibandronic acid (5 g) in water:acetonitrile (60:40 v/v, 106 ml) at reflux temperature. The solution was heated at reflux temperature for an additional 1 hour. Then the reaction mixture was cooled to room temperature. Further cooling was performed using an ice-bath. Seeding was done, and the reaction mixture was stirred at 10° C. for 16 hours. The precipitate was isolated by vacuum filtration, washed with acetonitrile (2×10 ml), and dried in a vacuum oven at 50° C. for 23 hours to obtain 1.0 g of ibandronate sodium crystal form Q.
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
106 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of amorphous ibandronic acid (4.5 g) in water (9 ml) and sodium hydroxide (0.63 g, solid) was stirred at reflux temperature. The solution was poured into a cold acetone (100 ml). The resulting precipitate was stirred at 3° C. for 2 hours. The precipitate was isolated by vacuum filtration, washed with cold acetone (2×15 ml), and dried in a vacuum oven at 50° C. for 24 hours to obtain 5.0 g of ibandronate sodium crystal form Q4. Form Q4 can exhibit a weight loss of about 7% to about 8% in TGA.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibandronate sodium
Reactant of Route 2
Reactant of Route 2
Ibandronate sodium
Reactant of Route 3
Reactant of Route 3
Ibandronate sodium
Reactant of Route 4
Reactant of Route 4
Ibandronate sodium
Reactant of Route 5
Ibandronate sodium
Reactant of Route 6
Ibandronate sodium

Citations

For This Compound
677
Citations
O Wahl, U Holzgrabe - Journal of pharmaceutical and biomedical analysis, 2015 - Elsevier
The modern bisphosphonate drug ibandronate sodium, a challenging candidate for impurity profiling, was analyzed using high performance liquid chromatography (HPLC) combined …
Number of citations: 17 www.sciencedirect.com
S Liang, S Hu, H Guo, L Dong, G Liu… - American Journal of …, 2021 - ncbi.nlm.nih.gov
… Among them, 115 cases treated with ibandronate sodium were … and adverse reactions of ibandronate sodium and zoledronate … However, the cost-effectiveness of ibandronate sodium is …
Number of citations: 5 www.ncbi.nlm.nih.gov
MN Kumar, KSRP Kumar, VJ Kumar… - … of pharmaceutical and …, 2011 - Elsevier
… for the simultaneous assay of ibandronate sodium drug substance and the determination of … can be successfully applied for the routine analysis of ibandronate sodium drug substance. …
Number of citations: 20 www.sciencedirect.com
SN Wu, YM Huang, YK Liao - The Journal of Membrane Biology, 2015 - Springer
Ibanonate sodium (Iban), a nitrogen-containing bisphosphonate, is recognized to reduce skeletal complications through an inhibition of osteoclast-mediated bone resorption. However, …
Number of citations: 8 link.springer.com
PA Chawale, DR Chaple, AJ Asnani… - Journal of Drug Delivery …, 2019 - jddtonline.info
… estimation of Ibandronate sodium in pharmaceutical formulation. Ibandronate sodium is one … The maximum wavelength (λmax) of ibandronate sodium is 218nm. Linearity was observed …
Number of citations: 2 www.jddtonline.info
J WANG, H YANG, X LIU - Chinese Journal of …, 2014 - ingentaconnect.com
… assay method for ibandronate in ibandronate sodium by using ion … The linear range for ibandronate sodium was 6.06-96.90 μg·… for fast analysis of ibandronate sodium content. PLEASE …
Number of citations: 1 www.ingentaconnect.com
J Klaus, M Reinshagen, K Herdt, G Adler… - … of Gastrointestinal & …, 2011 - researchgate.net
Crohn’s disease (CD) patients. Management remains unclear, with limited results for intravenous (iv) bisphosphonates and a follow-up longer than one year. Intravenous …
Number of citations: 19 www.researchgate.net
S Pimple, P Maurya, K Salunke, R Singh… - Journal of Chemical …, 2014 - researchgate.net
… The main objective of the present study was to formulate a stable formulation of Ibandronate Sodium Injection 3mg/3mL in compliance with the reference listed drug (Table1). …
Number of citations: 1 www.researchgate.net
SN Wu, HZ Chen, YH Chou, YM Huang, YC Lo - Toxicology Reports, 2015 - Elsevier
The nitrogen-containing bisphosphonates used for management of the patients with osteoporosis were reported to influence the function of renal tubular cells. However, how nitrogen-…
Number of citations: 6 www.sciencedirect.com
W Wajanavisit, D Duangrithi… - Journal of the …, 2022 - search.ebscohost.com
… Objective: To evaluate the efficacy of Ibandronate sodium 3 mg IV injection in routine … naïve patients were recruited to receive Ibandronate sodium 3 mg IV injection every three months …
Number of citations: 1 search.ebscohost.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。